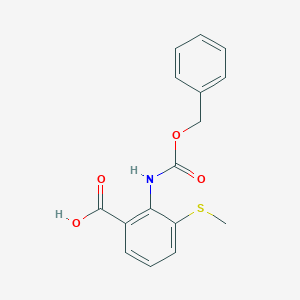
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid, also known as MPA, is a white crystalline powder that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of the enzyme cyclooxygenase (COX) and is used for the treatment of pain and inflammation. MPA has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mecanismo De Acción
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid exerts its pharmacological effects by inhibiting the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX, 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, reduce the expression of pro-inflammatory cytokines, and inhibit the activation of nuclear factor kappa B (NF-κB). 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid in lab experiments is its potent inhibitory effect on COX. This makes it a useful tool for studying the role of COX in various biological processes. However, one limitation of using 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid is its potential off-target effects. 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to inhibit other enzymes besides COX, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is the development of novel 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the role of 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid in the regulation of the immune system and its potential use in the treatment of autoimmune diseases is an area of ongoing research.
Métodos De Síntesis
The synthesis of 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid involves the reaction of 2-amino-3-methylthiophene with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-3-methylthiophene. This intermediate is then reacted with phenyl isocyanate to form 2-(phenylcarbamoyl)-3-methylthiophene. Finally, the product is oxidized with potassium permanganate to form 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid.
Aplicaciones Científicas De Investigación
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been used for the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual pain. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-22-13-9-5-8-12(15(18)19)14(13)17-16(20)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUGKUHNLNPACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

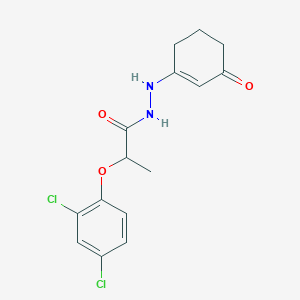
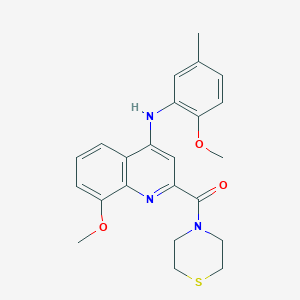
![1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614299.png)
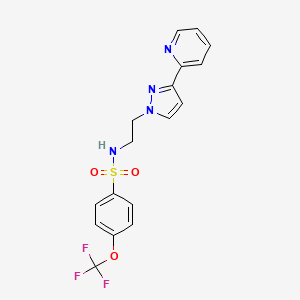

![5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2614302.png)
![3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole](/img/structure/B2614303.png)
![6-chloro-N'-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide](/img/structure/B2614304.png)
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2614308.png)
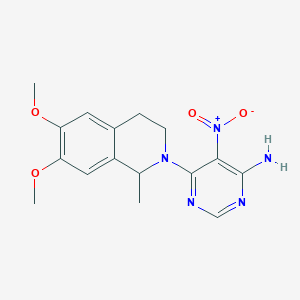
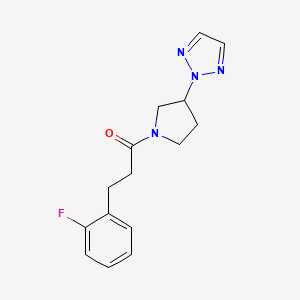
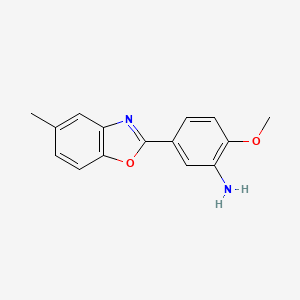
![N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2614315.png)
![2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2614317.png)